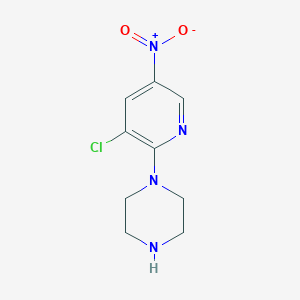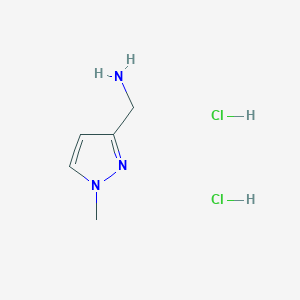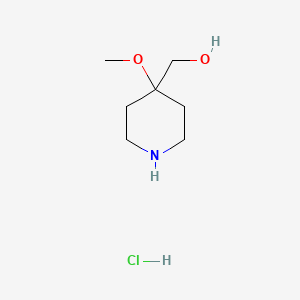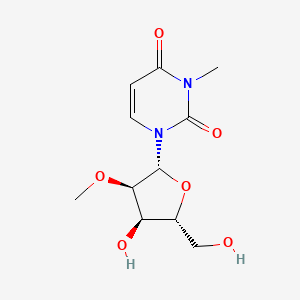
1-(3-Chloro-5-nitropyridin-2-YL)piperazine
Vue d'ensemble
Description
1-(3-Chloro-5-nitropyridin-2-YL)piperazine is a chemical compound with the molecular formula C9H11ClN4O2 and a molecular weight of 242.66 g/mol .
Synthesis Analysis
The synthesis of 1-(3-Chloro-5-nitropyridin-2-YL)piperazine derivatives has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-5-nitropyridin-2-YL)piperazine is characterized by a piperazine ring attached to a nitropyridine ring .Chemical Reactions Analysis
In the context of biological applications, 1-(3-Chloro-5-nitropyridin-2-YL)piperazine derivatives have been synthesized and investigated for urease inhibition by in vitro inhibition assays .Physical And Chemical Properties Analysis
As mentioned earlier, 1-(3-Chloro-5-nitropyridin-2-YL)piperazine has a molecular weight of 242.66 g/mol . Additional physical and chemical properties may be available from specialized chemical databases or suppliers.Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
The synthesis of compounds similar to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine often involves multi-step reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These compounds serve as pharmaceutical intermediates, indicating their role in the preparation of more complex molecules for therapeutic use. The process and yield of such syntheses can be influenced by various factors, including reaction conditions and the nature of substituents. For example, a study by Quan (2006) detailed the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with a similar structure, from 2,6-dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% Quan, 2006.
Potential Therapeutic Applications
Compounds structurally related to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine have been investigated for their potential therapeutic applications. For instance, derivatives of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole, which share a nitro and heterocyclic motif with 1-(3-Chloro-5-nitropyridin-2-yl)piperazine, were studied for their activity against kinetoplastid diseases. This research led to the identification of a compound as a potential drug candidate for visceral leishmaniasis, demonstrating the potential of such structures in the development of new treatments for neglected tropical diseases Thompson et al., 2016.
Chemical Probes and Imaging Agents
Compounds with the piperazine motif, similar to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine, have also been utilized in the design of chemical probes for biological studies. A notable example includes the development of a mitochondria-targeted reaction-based fluorescent probe for hydrogen sulfide, showcasing the utility of such compounds in biological imaging and the investigation of cellular processes Pak et al., 2016.
Orientations Futures
The future directions for research on 1-(3-Chloro-5-nitropyridin-2-YL)piperazine could involve further exploration of its biological activities, such as its potential inhibitory effects on various enzymes . Additionally, the development of new synthesis methods and the investigation of its physical and chemical properties could also be areas of future research .
Propriétés
IUPAC Name |
1-(3-chloro-5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXUNSJCYQVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735864 | |
| Record name | 1-(3-Chloro-5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-nitropyridin-2-YL)piperazine | |
CAS RN |
1368438-85-0 | |
| Record name | 1-(3-Chloro-5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)



![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)





![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)